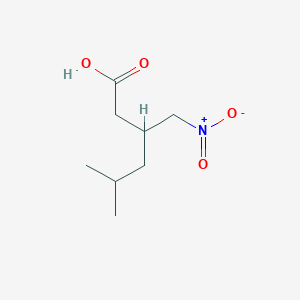

5-Methyl-3-(nitromethyl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(nitromethyl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIRCYURNGJGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview and Research Significance of 5 Methyl 3 Nitromethyl Hexanoic Acid

Contextual Importance in Organic Chemistry

In the broader context of organic chemistry, the significance of 5-Methyl-3-(nitromethyl)hexanoic acid lies in its embodiment of key synthetic principles. Nitro compounds are well-established as valuable precursors in carbon-carbon bond formation and can be readily transformed into a variety of other functional groups, most notably primary amines. researchgate.net The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many biologically active compounds. researchgate.net

The presence of a nitroalkane functionality makes this compound an important building block in asymmetric synthesis. The development of stereoselective methods to introduce the nitromethyl group is a key area of research, as the stereochemistry at this position is often crucial for the biological activity of the final product. Organocatalytic Michael additions to nitroalkenes, for instance, represent a modern approach to creating chiral gamma-amino acid precursors. beilstein-journals.org

Strategic Position as a Key Pharmaceutical Intermediate

The primary significance of this compound stems from its role as a key intermediate in the synthesis of Pregabalin. google.com Pregabalin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder. beilstein-journals.org The anticonvulsant activity of Pregabalin is primarily attributed to its (S)-enantiomer. google.com

The synthesis of racemic this compound can be achieved through the conjugate addition of nitromethane (B149229) to an α,β-unsaturated ester, such as (E)-5-methyl-hex-2-enoic acid ethyl ester. google.com This racemic mixture can then be subjected to stereoselective enzymatic hydrolysis to resolve the enantiomers, affording the desired stereoisomer for the synthesis of (S)-Pregabalin. google.com This enzymatic resolution is a critical step that underscores the strategic importance of this intermediate, as it allows for the efficient production of the enantiomerically pure active pharmaceutical ingredient. google.com

The conversion of this compound to Pregabalin is typically achieved through the catalytic hydrogenation of the nitro group to a primary amine. google.com The strategic placement of the nitro group in the intermediate facilitates the introduction of the essential aminomethyl group found in the final drug structure.

| Reaction Step | Description | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| Conjugate Addition | Formation of racemic this compound ester from an α,β-unsaturated ester and nitromethane. | Nitromethane, Base catalyst | Establishes the carbon skeleton of the target molecule. |

| Enzymatic Resolution | Stereoselective hydrolysis of the racemic ester to separate the desired enantiomer. | Lipases or other hydrolases | Provides access to the enantiomerically pure intermediate required for (S)-Pregabalin. |

| Hydrogenation | Reduction of the nitro group to a primary amine. | H₂, Metal catalyst (e.g., Pd/C, Raney Nickel) | Forms the final aminomethyl group of Pregabalin. |

Structural Features and Their Influence on Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its key structural features: the carboxylic acid group, the nitro group, and the chiral center at the C3 position.

The carboxylic acid group imparts acidic properties to the molecule and provides a handle for derivatization, such as esterification. The acidity of this group can influence the conditions of subsequent reactions.

The nitro group is a strong electron-withdrawing group, which acidifies the α-protons on the adjacent carbon, although in this specific molecule, the carbon bearing the nitro group is already substituted. The most significant role of the nitro group in the synthesis of Pregabalin is its facile reduction to a primary amine. This transformation is a cornerstone of many synthetic routes to amino compounds. researchgate.net The reduction can be achieved under various conditions, including catalytic hydrogenation, which is often a high-yielding and clean reaction. google.com

| Property | Value |

|---|---|

| CAS Number | 181289-21-4 |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

Synthetic Methodologies for 5 Methyl 3 Nitromethyl Hexanoic Acid

Established Conventional Synthesis Routes

The synthesis of 5-Methyl-3-(nitromethyl)hexanoic acid has been approached through several conventional chemical transformations. These methods primarily include the oxidation of aldehyde precursors, the manipulation of malonate derivatives, and conjugate addition strategies.

Oxidation of 5-Methyl-3-(nitromethyl)hexanal Precursors

While the oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis, specific literature detailing the synthesis of this compound via the direct oxidation of 5-Methyl-3-(nitromethyl)hexanal is not extensively documented. This suggests that alternative pathways are more commonly employed for the preparation of this target molecule. The focus in the literature has predominantly been on constructing the carbon skeleton with the carboxylic acid or its ester functionality already incorporated or generated from a more convenient precursor.

Hydrolysis and Decarboxylation of Malonate Derivatives

A significant route for the synthesis of this compound involves the use of malonate derivatives. This pathway leverages the classical malonic ester synthesis, which allows for the formation of a carboxylic acid from a substituted malonic ester. The key intermediate in this synthesis is a dialkyl 2-(3-methyl-1-nitromethyl-butyl)-malonate.

The general steps for this synthesis are as follows:

Alkylation of a malonic ester: A dialkyl malonate is first deprotonated with a suitable base to form a nucleophilic enolate. This enolate is then reacted with a suitable alkyl halide, such as 1-halo-3-methylbutane, to introduce the isobutyl group.

Introduction of the nitromethyl group: Further functionalization at the alpha-position of the malonate allows for the introduction of the nitromethyl moiety.

Hydrolysis: The resulting substituted dialkyl malonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acid groups, forming a substituted malonic acid.

Decarboxylation: The disubstituted malonic acid is then heated, which leads to the loss of one of the carboxylic acid groups as carbon dioxide, yielding the final product, this compound.

A patent has described the conversion of a chiral 2-(3-methyl-1-nitromethyl-butyl)-malonic acid dialkyl ester to the final product, highlighting the industrial relevance of this approach.

| Step | Reagents and Conditions | Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | 2-(3-methyl-1-nitromethyl-butyl)-malonic acid |

| Decarboxylation | Heat | This compound |

Conjugate Addition Strategies

One of the most direct and frequently cited methods for the synthesis of the carbon skeleton of this compound is through a conjugate addition reaction, specifically a Michael addition. google.com This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In this context, the synthesis starts from an ester of (E)-5-methylhex-2-enoic acid. Nitromethane (B149229), acting as the Michael donor, is deprotonated by a base to form a nitronate anion. This anion then attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor). The resulting enolate is then protonated to yield the ethyl ester of this compound. Subsequent hydrolysis of the ester group affords the target carboxylic acid.

A common procedure involves the reaction of (E)-5-methyl-hex-2-enoic acid ethyl ester with nitromethane in the presence of a base. google.com

| Reactants | Base/Catalyst | Product |

| (E)-5-methyl-hex-2-enoic acid ethyl ester, Nitromethane | Basic catalyst | This compound ethyl ester |

Optimization of Synthetic Pathways

The efficiency and practicality of any synthetic route are highly dependent on the optimization of the reaction conditions and the purification methods for intermediates.

Reagent Stoichiometry and Reaction Condition Tuning

For the conjugate addition strategy , several parameters can be tuned to optimize the reaction yield and minimize side products. The choice of base is critical for the deprotonation of nitromethane; common bases include organic amines or inorganic bases. The stoichiometry of the base and nitromethane relative to the α,β-unsaturated ester needs to be carefully controlled to ensure complete reaction and avoid undesired side reactions. The reaction temperature and solvent also play a crucial role in the reaction rate and selectivity.

Purification Techniques for Intermediate Isolation

The isolation and purification of intermediates are essential for the successful synthesis of the final product.

For the conjugate addition product , this compound ethyl ester, standard purification techniques such as liquid-liquid extraction can be used to remove the basic catalyst and any unreacted starting materials. Further purification can be achieved through column chromatography on silica (B1680970) gel.

In the malonate synthesis , the substituted malonate intermediates are typically purified by chromatography. A study on a related compound, (S)-3-cyano-5-methylhexanoic acid, demonstrated the use of an aqueous two-phase system (ATPS) for extraction and purification from a bioconversion broth. masterorganicchemistry.com This technique, which involves partitioning the product between two immiscible aqueous phases, could potentially be adapted for the purification of this compound or its intermediates.

| Intermediate | Purification Method |

| This compound ethyl ester | Liquid-liquid extraction, Column chromatography |

| Dialkyl 2-(3-methyl-1-nitromethyl-butyl)-malonate | Column chromatography |

Green Chemistry Principles in Synthesis

A significant advancement in the green synthesis of this compound involves the use of biocatalysts in aqueous media. google.com Traditional organic solvents are often flammable, volatile, and toxic, posing environmental and safety risks. researchgate.net The substitution of these solvents with water or mixtures of water and miscible organic solvents represents a more sustainable approach. google.comresearchgate.net

Enzymatic hydrolysis, a key step in one synthetic pathway, demonstrates the application of this principle. The use of enzymes such as lipases and esterases allows the reaction to proceed under mild conditions in an aqueous environment. google.com This avoids the need for harsh chemical reagents and reduces the generation of hazardous waste. chemijournal.com

Table 1: Examples of Enzymes Used in the Synthesis of this compound Derivatives

| Enzyme Type | Specific Enzyme Example | Source Organism |

| Lipase (B570770) | Lipase B | Candida antarctica |

| Lipase | Lipase A | Candida antarctica |

| Lipase | Lipase C | Candida antarctica |

| Esterase | Esterase | Hog Liver |

| Esterase | Esterase (ICR-123) | Pig Liver |

This table summarizes enzymes that have demonstrated high conversion rates in the stereoselective hydrolysis of a 5-methyl-3-nitromethyl-hexanoic acid ester. google.com

The reaction medium for this enzymatic step is preferably water, though co-solvents like methanol (B129727) can be used to enhance stereoselectivity. google.com The process can be buffered with simple, non-hazardous salts such as potassium phosphate (B84403) or ammonium (B1175870) acetate. google.com Furthermore, the introduction of the nitro group is accomplished via the addition of nitromethane, a direct and atom-economical approach. google.com

A core principle of green chemistry is the reduction of the number of separate synthetic steps, particularly those requiring the isolation and purification of intermediate compounds. rsc.org Each isolation step typically involves large quantities of solvents for extraction and purification (e.g., chromatography), which contributes significantly to the process mass intensity (PMI) and generates waste. unibo.it

While multi-step sequences are often unavoidable in complex organic synthesis, the goal is to develop one-pot or continuous processes where possible. unibo.itunibo.it In the context of synthesizing this compound, improvements are actively sought to reduce the number of intermediates that must be isolated. google.com The enzymatic hydrolysis of the corresponding ester, for instance, is one step in a longer sequence that begins with the Michael addition of nitromethane to an α,β-unsaturated ester. google.com Combining such steps into a single, continuous operation without intermediate isolation would represent a significant advancement in sustainability. unibo.it

Challenges and Limitations in Current Synthetic Approaches

Despite progress, the synthesis of this compound is not without its challenges. Many established synthetic routes for related compounds rely on non-benign chemicals, such as alkali cyanides or azides, which are ecologically unfriendly. niscpr.res.in

A primary challenge lies in achieving high stereoselectivity. Many synthetic methods produce a racemic mixture of enantiomers, requiring a subsequent resolution step. This is inherently wasteful, as the undesired enantiomer is often discarded, effectively halving the theoretical yield and requiring the use of costly chiral resolving agents. google.com

Table 2: Summary of Challenges in the Synthesis of this compound and Related Compounds

| Challenge Category | Specific Limitation | Impact on Synthesis |

| Reagent Toxicity | Use of hazardous reagents like alkali cyanides and azides in alternative routes. niscpr.res.in | Poses environmental and safety risks; requires specialized handling and waste disposal. |

| Stereocontrol | Production of racemic mixtures requiring resolution. google.com | Wasteful (discards one enantiomer); adds steps and cost for chiral resolving agents. |

| Reaction Conditions | Nitration reactions can be highly exothermic and hazardous. researchgate.net | Requires careful control and specialized equipment (e.g., flow reactors) for safe scale-up. |

| Biocatalyst Stability | Enzymes may exhibit poor thermostability. researchgate.net | Limits reaction temperature and operational lifetime of the biocatalyst. |

| Process Efficiency | Low solubility of organic substrates (esters) in aqueous media for enzymatic reactions. google.com | Can lead to heterogeneous reaction systems, potentially slowing reaction rates. |

| Enzyme Reusability | Difficulty in recovering and reusing enzymes from the reaction mixture. researchgate.net | Increases overall process cost, as enzymes can be expensive. |

Furthermore, the introduction of the nitro group, while achievable with nitromethane, is part of a class of reactions (nitrations) that can be hazardous, particularly on an industrial scale, due to their exothermic nature. google.comresearchgate.net Even when employing greener enzymatic methods, limitations exist. The enzymes themselves can have poor thermostability, restricting the process conditions under which they can operate effectively. researchgate.net The low solubility of the ester substrate in the preferred aqueous solvent can result in a heterogeneous reaction system, which may impact reaction kinetics. google.com Finally, the reusability of the enzyme catalyst, a key factor in the economic viability of biocatalytic processes, presents an ongoing challenge. researchgate.net

Advanced Synthetic Applications and Derivatization of 5 Methyl 3 Nitromethyl Hexanoic Acid

Precursor Role in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The primary application of 5-methyl-3-(nitromethyl)hexanoic acid lies in its utility as a key precursor for the synthesis of GABAergic compounds, particularly the anticonvulsant and analgesic drug, (S)-Pregabalin.

Enantioselective Synthesis of (S)-Pregabalin

The synthesis of the enantiomerically pure (S)-isomer of Pregabalin is of paramount importance, as the pharmacological activity resides almost exclusively in this enantiomer. Several strategies have been developed to achieve this, starting from racemic this compound or its esters.

A common and straightforward approach to Pregabalin from this compound involves the reduction of the nitro group to a primary amine. This transformation is typically achieved through catalytic hydrogenation. The synthesis of racemic Pregabalin often starts with the conjugate addition of nitromethane (B149229) to (E)-5-methyl-hex-2-enoic acid ethyl ester, yielding 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. mdpi.com This nitro ester is then subjected to catalytic hydrogenation to convert the nitro group into an aminomethyl group, followed by saponification of the ester to yield racemic Pregabalin. mdpi.com

A variety of catalysts can be employed for the hydrogenation of the nitro group, with palladium on carbon (Pd/C) and Raney Nickel being common choices. The reaction conditions, such as hydrogen pressure, temperature, and solvent, are optimized to ensure complete reduction and minimize side reactions.

Table 1: Catalysts and Conditions for Hydrogenation in Pregabalin Synthesis

| Catalyst | Substrate | Conditions | Product | Reference |

| Raney Nickel | (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | Hydrogen, Hydrolysis | (S)-Pregabalin | researchgate.net |

| Palladium on Carbon (Pd/C) | Azide intermediate | Hydrogen | (S)-Pregabalin | researchgate.net |

| Rhodium Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | Asymmetric Hydrogenation | (S)-3-cyano-5-methylhexanoate | researchgate.net |

This table is interactive. Users can sort and filter the data.

A key strategy involves the enzymatic kinetic resolution of racemic 5-methyl-3-nitromethyl-hexanoic acid ester. mdpi.com In this step, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester, leading to the formation of an enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration. For instance, enzymes can selectively hydrolyze the (R)-ester, leaving the desired (S)-ester untouched, or vice versa. mdpi.com This enzymatic hydrolysis is a critical step that can be conceptually linked to a cascade process when followed by the reduction of the nitro group. The resulting enantiomerically enriched nitro acid or ester can then be hydrogenated to yield (S)-Pregabalin.

The implementation of a hydrolase-reductase cascade has been proposed for similar precursors in Pregabalin synthesis, highlighting the potential for developing a one-pot process from this compound ester to enantiomerically enriched intermediates. researchgate.net

Classical chiral resolution is a widely used method to separate the enantiomers of racemic precursors to (S)-Pregabalin. This technique involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

In the context of Pregabalin synthesis, while direct resolution of this compound is not the most common approach, the resolution of downstream intermediates is well-established. For example, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a derivative of the title compound, can be resolved using chiral amines like (R)-phenylethylamine. nih.gov Similarly, (S)-mandelic acid has been used to resolve racemic 3-(aminomethyl)-5-methylhexanoic acid itself. mdpi.com

After separation of the diastereomeric salt containing the desired (S)-enantiomer, the chiral auxiliary is removed by treatment with an acid or base, yielding the enantiomerically pure precursor, which is then converted to (S)-Pregabalin.

Table 2: Chiral Resolving Agents for Pregabalin and its Precursors

| Resolving Agent | Racemic Substrate | Reference |

| (R)-phenylethylamine | (±)-3-(carbamoylmethyl)-5-methylhexanoic acid | nih.gov |

| (S)-mandelic acid | (±)-3-(aminomethyl)-5-methylhexanoic acid | mdpi.com |

| Dibenzoyl-L-tartaric acid | Racemic Pregabalin | nih.gov |

| Di-p-toluoyl-D-tartaric acid | Racemic Pregabalin | nih.gov |

| R-Camphor Sulfonic acid | Racemic Pregabalin | nih.gov |

This table is interactive. Users can sort and filter the data.

Development of Pregabalin Analogs and Derivatives

The core structure of this compound provides a scaffold for the synthesis of various analogs and derivatives of Pregabalin. These modifications are often aimed at exploring structure-activity relationships, improving pharmacokinetic properties, or developing new therapeutic agents. By modifying the isobutyl group or the carboxylic acid and amino functionalities, a diverse range of compounds can be accessed.

For instance, the aminomethyl group of Pregabalin can be incorporated into heterocyclic systems. N-heterocyclic analogues of Pregabalin have been synthesized and evaluated for their activity as GABAB receptor agonists. These syntheses often involve the alkylation of heterocyclic amines with a suitable precursor derived from the core structure of Pregabalin.

Synthesis of Structurally Related Organic Compounds

Beyond its role in the synthesis of Pregabalin and its direct analogs, this compound and its derivatives can be utilized as starting materials for other structurally related organic compounds. The presence of the nitro group allows for a variety of transformations beyond simple reduction. For example, the nitro group can participate in Henry reactions (nitroaldol reactions) or be converted to other functional groups such as oximes or carbonyls via the Nef reaction.

The carboxylic acid moiety can be transformed into esters, amides, or acid chlorides, providing further opportunities for derivatization. These transformations can lead to the synthesis of a range of β-substituted γ-nitro compounds, which are valuable intermediates in their own right for the preparation of various target molecules, including other non-proteinogenic amino acids and substituted pyrrolidinones.

While the literature is heavily focused on the pathway to Pregabalin, the fundamental reactivity of γ-nitro acids suggests a broader synthetic utility that remains an area for further exploration.

Functional Group Interconversion for Diverse Scaffolds

The true synthetic power of this compound is realized through the diverse functional group interconversions it can undergo. The nitro and carboxylic acid groups can be independently or concertedly transformed to generate a rich variety of molecular scaffolds.

Reduction of the Nitro Group and Lactamization:

The most common transformation of the nitromethyl group is its reduction to a primary amine. This reduction can be achieved using various catalytic hydrogenation methods (e.g., Pd/C, Raney Ni) or chemical reducing agents. The resulting γ-amino acid, 3-(aminomethyl)-5-methylhexanoic acid, can then undergo spontaneous or induced intramolecular cyclization to form the corresponding γ-lactam, 4-isobutylpyrrolidin-2-one. This reductive cyclization is a cornerstone in the synthesis of this important heterocyclic scaffold.

| Starting Material | Reagents and Conditions | Product | Research Finding |

| γ-Nitro ester | NaBH₄/NiCl₂ | γ-Lactam | Efficient conversion of γ-nitro esters to γ-lactams in high overall yield. |

| γ-Nitro acid | 1. Esterification2. Catalytic Hydrogenation (e.g., H₂, Pd/C)3. Cyclization | γ-Lactam | A common industrial route for the synthesis of γ-lactams from γ-nitro acids. |

Synthesis of Other Heterocyclic Systems:

Beyond the formation of simple lactams, the functionalities in this compound can be manipulated to construct other heterocyclic systems. For example, partial reduction of the nitro group to a hydroxylamine (B1172632), followed by intramolecular cyclization, can lead to the formation of cyclic N-hydroxy lactams (hydroxamic acids). Furthermore, transformations involving both the carboxylic acid and the nitro group can be envisioned to create more complex bicyclic or substituted heterocyclic structures. The nitro group can participate in nitro-Mannich reactions, providing a pathway to substituted piperidines and other nitrogen-containing rings.

Transformations of the Carboxylic Acid:

The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These transformations can be carried out in the presence of the nitro group, which is generally stable under these conditions. This allows for the introduction of various substituents and the extension of the carbon chain before the manipulation of the nitro group.

The Nef Reaction and Related Transformations:

The Nef reaction provides a route to convert the primary nitro group into a formyl group (an aldehyde) after initial transformation to a secondary nitroalkane, or more directly to a ketone if the carbon bearing the nitro group is secondary. While the nitromethyl group in the parent compound is primary, derivatization at the alpha-carbon to the nitro group could allow for subsequent Nef reaction to introduce a ketone functionality. This opens up another avenue for creating diverse molecular scaffolds.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 3 Nitromethyl Hexanoic Acid and Its Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within 5-Methyl-3-(nitromethyl)hexanoic acid. The spectrum is defined by distinct absorption bands corresponding to the vibrations of the carboxylic acid and nitro functionalities.

The most prominent feature is a very broad absorption band spanning from approximately 2500 to 3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. spectroscopyonline.com Overlapping with this broad signal are the sharper C-H stretching vibrations of the alkyl backbone, typically appearing just below 3000 cm⁻¹.

The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption peak typically found in the region of 1700-1730 cm⁻¹. spectroscopyonline.com The presence of the nitro group (NO₂) is confirmed by two strong, characteristic absorption bands: an asymmetric stretching vibration near 1550 cm⁻¹ and a symmetric stretching vibration near 1380 cm⁻¹. Finally, the C-O stretching vibration of the carboxylic acid contributes a peak in the 1210-1320 cm⁻¹ range. spectroscopyonline.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 2960 - 2870 | Medium-Strong | C-H Stretch | Alkyl |

| 1730 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1555 - 1540 | Strong | N-O Asymmetric Stretch | Nitro |

| 1385 - 1370 | Strong | N-O Symmetric Stretch | Nitro |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

The ¹H-NMR spectrum of this compound provides a distinct signal for each unique proton environment. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically between 10.0 and 12.0 ppm. The protons on the carbon bearing the nitro group (-CH₂NO₂) are diastereotopic and would likely appear as a multiplet around 4.4-4.6 ppm due to their proximity to the electron-withdrawing nitro group and the chiral center at C3.

The protons on the alkyl chain would resonate further upfield. The two protons at the C2 position, adjacent to the carbonyl group, are expected to appear as a multiplet around 2.4-2.6 ppm. The methine proton at C3 would be a complex multiplet around 2.7-2.9 ppm, coupled to the protons at C2 and C4, as well as the nitromethyl protons. The protons at C4 and the methine at C5 would appear in the 1.2-1.8 ppm range. The two methyl groups attached to C5 are diastereotopic, and thus would likely appear as two distinct doublets around 0.9 ppm.

Table 2: Predicted ¹H-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~4.5 | Multiplet | 2H | -CH₂NO₂ |

| ~2.8 | Multiplet | 1H | H-3 |

| ~2.5 | Multiplet | 2H | H-2 |

| ~1.7 | Multiplet | 1H | H-5 |

| ~1.4 | Multiplet | 2H | H-4 |

| ~0.92 | Doublet | 3H | -CH₃ |

The ¹³C-NMR spectrum complements the ¹H-NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around 175-180 ppm. The carbon atom attached to the nitro group (-CH₂NO₂) is also shifted downfield due to the electronegativity of the nitro group, expected in the 75-80 ppm range.

The carbons of the alkyl backbone would resonate in the upfield region of the spectrum. The carbons of the two diastereotopic methyl groups at the isobutyl terminus would appear around 22-25 ppm. The remaining carbons (C2, C3, C4, and C5) would have signals in the 25-45 ppm range.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~178 | C1 (-COOH) |

| ~78 | -CH₂NO₂ |

| ~42 | C4 |

| ~38 | C2 |

| ~35 | C3 |

| ~26 | C5 |

| ~23 | -CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For instance, it would show correlations between the protons at H3 and those at H2, H4, and the nitromethyl group, confirming their connectivity. It would also show the coupling between the H5 methine and the H4 methylene (B1212753) protons, as well as the two terminal methyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon signal in the ¹³C-NMR spectrum by correlating it to its corresponding, already-assigned proton signal from the ¹H-NMR spectrum. For example, the proton signals around 0.9 ppm would correlate to the carbon signals around 22-23 ppm, confirming them as the terminal methyl groups.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns. The molecular formula for this compound is C₈H₁₅NO₄, giving it a molecular weight of 189.21 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 189 may be weak or absent due to the lability of the carboxylic acid and nitro groups. chim.lu Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent peak may be observed corresponding to the loss of the -COOH group (45 Da), resulting in a fragment ion at m/z = 144.

Loss of the nitro group: Cleavage of the C-N bond would lead to the loss of a nitro group (-NO₂, 46 Da), giving a fragment at m/z = 143.

Alpha-cleavage: Cleavage of the alkyl chain adjacent to functional groups is common. Breakage between C4 and C5 would lead to the loss of an isobutyl radical (57 Da), resulting in a fragment at m/z = 132.

McLafferty Rearrangement: While less direct for the primary structure, rearrangements involving the carbonyl group could also occur, leading to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 189 | [C₈H₁₅NO₄]⁺ | Molecular Ion (M⁺) |

| 144 | [M - COOH]⁺ | Loss of carboxyl group |

| 143 | [M - NO₂]⁺ | Loss of nitro group |

X-ray Crystallographic Analysis for Solid-State Structures

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. symbiosisonlinepublishing.com These different crystalline forms are known as polymorphs, and they can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry. ftloscience.comuga.edu It is estimated that over half of all active pharmaceutical ingredients (APIs) can exist in multiple polymorphic forms. jagiellonskiecentruminnowacji.pl

The investigation of polymorphism for this compound would involve systematic screening to identify different crystalline forms that can be produced under various conditions, such as different solvents, temperatures, and crystallization rates. jagiellonskiecentruminnowacji.pl Each identified polymorph would be analyzed to understand its unique crystal packing, which describes how the molecules are arranged in the crystal lattice. numberanalytics.com The analysis of crystal packing provides insights into the intermolecular interactions that stabilize the crystal structure. iucr.org Computational tools and software are often used to analyze and visualize the packing arrangements and intermolecular interactions. numberanalytics.com

Table 1: General Properties Influenced by Polymorphism

| Property | Description |

| Solubility | Different polymorphs can have significantly different solubilities, affecting dissolution rates. |

| Melting Point | Each polymorph has a unique melting point. |

| Stability | One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable. uga.edu |

| Bioavailability | Differences in solubility and dissolution rate can lead to variations in how much of a drug is absorbed by the body. ftloscience.com |

| Mechanical Properties | Properties like hardness and tabletability can vary between polymorphs. |

This table illustrates general concepts as specific data for this compound is not available.

Hydrogen bonds are highly significant intermolecular interactions that play a crucial role in determining the crystal structure of many organic molecules, especially those containing hydrogen-bond donors and acceptors. mdpi.com In the case of this compound, both the carboxylic acid group (-COOH) and the nitro group (-NO2) are capable of participating in hydrogen bonding.

The carboxylic acid functional group is a particularly strong hydrogen bonding moiety and is known to form robust and predictable patterns, or supramolecular synthons. acs.org The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring. mdpi.com Alternatively, carboxylic acids can form chain-like structures, known as catemers. acs.org

The nitro group can act as a hydrogen bond acceptor. Therefore, in the crystal structure of this compound, one would expect to find a complex network of hydrogen bonds. This network could involve not only the classic carboxylic acid dimers but also interactions between the carboxylic acid proton and the oxygen atoms of the nitro group, as well as weaker C-H···O interactions. acs.org The characterization of this hydrogen bonding network is essential for a complete understanding of the crystal packing and the forces governing the solid-state structure. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. saschirality.org These methods are particularly sensitive to the three-dimensional structure of molecules and are invaluable for distinguishing between enantiomers. saschirality.orgnih.gov

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. scitusacademics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. chromatographytoday.com Since enantiomers interact differently with circularly polarized light, they will produce distinct CD spectra. nih.gov Ideally, the CD spectra of a pair of enantiomers are mirror images of each other, with one enantiomer showing a positive signal (a positive Cotton effect) at a certain wavelength, while the other shows a negative signal of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the signals cancel each other out. chromatographytoday.com

For this compound, which is a chiral molecule, CD spectroscopy would be an excellent method for assessing its enantiomeric purity. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov By preparing standard solutions with known enantiomeric ratios, a calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against the enantiomeric excess. This allows for the quantitative determination of the enantiomeric purity of an unknown sample. This technique is widely used in the pharmaceutical industry for quality control of chiral drugs. researchgate.net

Table 2: Hypothetical Data for Enantiomeric Purity Assessment by CD Spectroscopy

| Enantiomeric Excess (%) of (S)-enantiomer | CD Signal (mdeg) at λmax |

| 100 | +10.0 |

| 80 | +8.0 |

| 60 | +6.0 |

| 40 | +4.0 |

| 20 | +2.0 |

| 0 (Racemic) | 0.0 |

| -20 (20% ee of (R)-enantiomer) | -2.0 |

| -100 (100% ee of (R)-enantiomer) | -10.0 |

This table presents hypothetical data to illustrate the linear relationship between enantiomeric excess and CD signal intensity, as specific experimental data for this compound is not available.

Computational and Theoretical Chemistry Studies of 5 Methyl 3 Nitromethyl Hexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods provide fundamental information about the geometric and electronic structure of 5-Methyl-3-(nitromethyl)hexanoic acid.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com DFT calculations are used to determine the molecule's equilibrium geometry, electron density distribution, and molecular orbitals. For this compound, DFT would be used to optimize the structure, finding the most stable arrangement of its atoms in three-dimensional space.

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. In this compound, the HOMO is typically localized on the carboxylic acid and parts of the alkyl chain, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that the nitro group is the primary site for nucleophilic attack or reduction. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; site for electrophilic attack. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 eV | Indicates moderate kinetic stability. |

| Dipole Moment | 3.5 D | Reflects significant molecular polarity due to functional groups. |

DFT is also a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, several reactions are of interest, such as the deprotonation of the carboxylic acid, the reduction of the nitro group, and reactions involving the acidic α-carbon adjacent to the nitro group. wikipedia.orglkouniv.ac.in

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. rsc.org For example, a study on the reduction of the nitro group to an amino group would involve calculating the energies of intermediate species (like nitroso and hydroxylamine (B1172632) derivatives) and the transition states connecting them. orientjchem.orgresearchgate.net This provides a step-by-step energetic profile of the reaction, revealing the rate-determining step and offering insights into how catalysts might lower the activation energy. researchgate.net

Quantum chemical methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comtandfonline.comnih.gov

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.netnih.gov The primary electronic transitions in this molecule would likely be n → π* and π → π* transitions associated with the carbonyl (C=O) of the carboxylic acid and the nitro (NO₂) group. researchgate.net The calculations can be performed in simulated solvent environments to account for solvatochromic shifts, providing a more accurate comparison with experimental spectra measured in solution. nih.gov

Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption for this compound in Ethanol

| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|

| 275 nm | 0.015 | n → π* (NO₂) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Due to its flexible single bonds, this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscape and dynamics. mdpi.com

MD simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov For a molecule like this compound, an MD simulation would typically be run in a simulated box of solvent (e.g., water) to mimic solution-phase behavior. chemrxiv.org Over the course of the simulation (nanoseconds to microseconds), the molecule explores different rotational states around its single bonds. mdpi.com

Analysis of the MD trajectory reveals the most populated (lowest energy) conformations and the energy barriers between them. researchgate.netaip.org This is crucial for understanding which shapes the molecule is most likely to adopt, which in turn affects its biological activity and physical properties. For instance, MD simulations could reveal whether intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group is a stable feature in certain solvents. nih.govacs.org

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics applies computational methods to analyze large datasets of chemical information. youtube.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its biological activity or physical properties, respectively. nih.govmdpi.com

To build a QSAR/QSPR model relevant to this compound, one would first need a dataset of similar compounds with measured experimental data for a specific activity (e.g., enzyme inhibition) or property (e.g., water solubility). nih.govresearchgate.net For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) information.

Using statistical techniques like multiple linear regression or machine learning, a mathematical equation is developed that links the descriptors to the observed activity or property. nih.gov Such a model could then be used to predict the activity of this compound without the need for experimental testing. This approach is highly valuable in drug discovery for screening large virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Enzymatic Synthesis and Biocatalysis for 5 Methyl 3 Nitromethyl Hexanoic Acid Production and Transformation

Stereoselective Enzymatic Hydrolysis of Esters

The kinetic resolution of racemic esters of 5-Methyl-3-(nitromethyl)hexanoic acid through enzymatic hydrolysis is a widely explored strategy. nih.govacs.org This process utilizes the ability of certain hydrolases to selectively act on one enantiomer of the racemic ester, yielding a mixture of an enantioenriched acid and the unreacted, enantioenriched ester. nih.gov The reaction typically involves contacting the racemic ester with a suitable enzyme in an aqueous system, which may include co-solvents to improve substrate solubility and enhance selectivity. nih.gov

The general scheme for this resolution can result in two outcomes depending on the enzyme's stereopreference:

Conversion of the racemic ester (rac-(VIII)) into a mixture of (S)-5-methyl-3-nitromethyl-hexanoic acid ester (S-(VIII)) and the (R)-5-methyl-3-nitromethyl-hexanoic acid salt (R-(IX)). nih.govacs.org

Conversion into a mixture of (R)-5-methyl-3-nitromethyl-hexanoic acid ester (R-(VIII)) and the (S)-5-methyl-3-nitromethyl-hexanoic acid salt (S-(IX)). acs.org

The selection of an appropriate biocatalyst is crucial for achieving high enantioselectivity and conversion. A variety of enzymes, primarily from the hydrolase class (EC 3.1), have been screened for their efficacy in the hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid esters. acs.org Preferred enzymes include lipases and esterases. nih.govacs.org

High-throughput screening techniques are often employed to identify suitable enzymes from commercial libraries or microbial sources. nih.govacs.org Several enzymes have demonstrated significant activity and selectivity. For instance, Lipase (B570770) B from Candida antarctica (often immobilized, as in Novozyme 435), and esterases from porcine liver have shown promise. acs.orgrug.nl

Notably, specific esterases from Burkholderia gladioli, EstB and EstC, have been identified as highly effective. EstB preferentially hydrolyzes the (R)-enantiomer of the 5-methyl-3-nitromethyl-hexanoic acid ester, while EstC preferentially acts on the (S)-enantiomer. nih.gov These enzymes can be produced recombinantly in hosts like E. coli. nih.gov

Below is a table summarizing the performance of various enzymes in the hydrolysis of racemic 5-methyl-3-nitromethyl-hexanoic acid ethyl ester.

| Enzyme | Source Organism | Enzyme Class | Typical Conversion | Enantiomeric Excess (ee) | Selectivity Preference |

| Novozyme 435 | Candida antarctica | Lipase B | >30% or <60% for high ee | >95% | (S)-acid / (R)-ester |

| Hog Liver Esterase | Porcine Liver | Esterase | >50% | >80% | Varies |

| EstB | Burkholderia gladioli | Esterase | >50% | High | (R)-acid / (S)-ester |

| EstC | Burkholderia gladioli | Esterase | >50% | Up to 98% | (S)-acid / (R)-ester |

| Lipase A | Candida antarctica | Lipase | >50% | >80% | Varies |

This table is generated based on data from multiple sources. nih.govacs.orgrug.nl

Optimizing reaction conditions is paramount to maximizing both the conversion rate and the enantiomeric excess (ee) of the desired product. Key parameters that are often manipulated include pH, temperature, and the composition of the reaction medium. nih.govacs.org

The pH of the reaction is typically maintained in the range of 5 to 11, with a more preferred range of 6 to 9.5, adjusted by the addition of a base. nih.gov The enantiomeric excess of the remaining ester or the formed acid salt at 50% conversion has been reported to be greater than 80% in many cases, with the potential to reach up to 99% for the unreacted ester depending on the specific conditions. acs.org

A significant finding has been the enhancement of stereoselectivity by using methanol (B129727) as a co-solvent in the aqueous reaction system. nih.govnih.gov For example, the enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester using the enzyme EstC from Burkholderia gladioli in the absence of methanol resulted in an enantiomeric excess of about 88% or lower. nih.govacs.org However, the addition of methanol unexpectedly increased the stereoselectivity, leading to an enantiomeric excess of up to 98% for the remaining ester. nih.govacs.org

The trade-off between conversion and enantioselectivity is a critical consideration. With Novozyme 435, excellent selectivity is often observed at either low (<30%) or high (>60%) conversion rates, which can limit the practical yield of a single enantiomer in a kinetic resolution. nih.gov

| Parameter | Condition | Effect on Enantioselectivity (ee) |

| pH | 5-11 (Optimal: 6-9.5) | Influences enzyme activity and stability, thereby affecting ee. |

| Co-solvent | Aqueous system with Methanol | Significantly increases ee (e.g., from ~88% to 98% with EstC). |

| Conversion Rate | Varies (e.g., <30% or >60% for Novozyme 435) | High ee is often achieved at specific conversion windows. |

| Temperature | 20-40°C | Affects reaction rate and enzyme stability. |

This table is generated based on data from multiple sources. nih.govnih.govacs.org

Enzyme Engineering for Improved Performance

While screening identifies naturally occurring enzymes with useful properties, their performance is often not optimal for industrial applications. Enzyme engineering techniques, including site-directed mutagenesis and directed evolution, offer powerful tools to tailor enzymes with enhanced activity, stability, and, most importantly, enantioselectivity. nih.gov

Site-Directed Mutagenesis involves making specific, targeted changes to the DNA sequence that codes for an enzyme. This rational design approach requires knowledge of the enzyme's three-dimensional structure and its mechanism. By altering amino acid residues in or near the active site, it is possible to modify the substrate binding pocket to better accommodate one enantiomer over the other, thereby increasing enantioselectivity. nih.gov

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis of the gene, followed by high-throughput screening to identify mutants with improved properties. rug.nl This method does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to create highly enantioselective lipases and esterases for the kinetic resolution of various chiral compounds. nih.gov

While specific published examples of engineered enzymes tailored exclusively for this compound ester hydrolysis are not prominent, the principles have been widely demonstrated for similar substrates. For instance, directed evolution of a Pseudomonas aeruginosa lipase led to a variant with a significant increase in enantioselectivity (from E=1.1 to E=25.8) for the hydrolysis of a chiral ester. rug.nl Such strategies hold immense potential for developing bespoke biocatalysts for the efficient production of enantiopure this compound. nih.gov

Chemoenzymatic Reaction Sequences

The enzymatic resolution of 5-methyl-3-nitromethyl-hexanoic acid esters is rarely an isolated process. It is typically a crucial step within a larger, multi-step chemoenzymatic synthesis designed to produce a final target molecule, such as (S)-Pregabalin. nih.govlupinepublishers.com This integration of biocatalysis with traditional chemical synthesis allows for the creation of efficient and stereoselective manufacturing routes. acs.orgacs.org

A typical chemoenzymatic sequence begins with the chemical synthesis of the racemic 5-methyl-3-nitromethyl-hexanoic acid ester. nih.gov This is followed by the key enzymatic kinetic resolution step to separate the enantiomers. Subsequently, the desired enantiomer (either the acid or the unreacted ester) is carried forward through further chemical transformations. For example, if the (S)-acid is the desired product, it can be isolated and then converted to (S)-Pregabalin through steps like reduction of the nitro group. rug.nl

Future Research Directions and Perspectives for 5 Methyl 3 Nitromethyl Hexanoic Acid

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of 5-Methyl-3-(nitromethyl)hexanoic acid often relies on traditional chemical methods which can be resource-intensive. Future research is poised to focus on greener and more efficient synthetic strategies, with a particular emphasis on biocatalysis and organocatalysis.

Chemoenzymatic processes have already demonstrated significant promise. The kinetic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using lipases is a key step in a more sustainable route to Pregabalin. nih.gov Future work in this area could involve the immobilization of these enzymes to enhance their stability and reusability, a critical factor for industrial-scale production. Research has shown that immobilized lipases can exhibit high catalytic efficiency even at high substrate concentrations and can be reused multiple times, significantly improving the process's green credentials. nih.gov

Organocatalysis presents another avenue for developing highly atom-economical and stereoselective syntheses of precursors to this compound. beilstein-journals.orgaalto.fimetu.edu.tracs.orgresearchgate.net Chiral thiourea (B124793) and squaramide catalysts have been successfully employed in the Michael addition of malonates to nitroalkenes, establishing the crucial stereocenter with high enantioselectivity. beilstein-journals.orgresearchgate.net The development of more active and recyclable organocatalysts will be a key focus, aiming to reduce catalyst loading and simplify purification processes. aalto.fi The integration of continuous flow chemistry with organocatalysis is a particularly promising direction, offering enhanced safety, efficiency, and scalability for the synthesis of the nitroalkene precursors. acs.org

| Synthetic Approach | Key Features | Potential for Improvement |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions. | Enzyme immobilization for enhanced stability and reusability, discovery of novel enzymes with higher activity. |

| Organocatalysis | Metal-free, high stereoselectivity, atom-economical. | Development of more active and recyclable catalysts, integration with continuous flow processes. |

Novel Catalytic Systems for Specific Functional Group Transformations

The two primary functional groups of this compound, the nitro group and the carboxylic acid, offer multiple handles for further chemical modification. Future research will likely explore novel catalytic systems to transform these groups selectively and efficiently.

The reduction of the aliphatic nitro group to the corresponding amine is a critical transformation in the synthesis of Pregabalin. While established methods using catalysts like Raney Nickel or Palladium on carbon are effective, there is a drive towards developing more sustainable and selective catalysts. researchgate.net Photocatalytic reduction of nitro compounds has emerged as a green alternative, often utilizing visible light and milder conditions. thieme-connect.deresearchgate.netchemistryviews.org The development of heterogeneous photocatalysts could simplify catalyst separation and recycling. researchgate.net Furthermore, exploring tandem catalytic systems that combine multiple reaction steps in a single pot, such as a one-pot reduction and subsequent functionalization, would significantly improve process efficiency. nih.govrsc.orgosti.gov

Transformations of the carboxylic acid moiety also present opportunities for innovation. For instance, catalytic methods for the direct conversion of the carboxylic acid to other functional groups, such as amides or esters, without the need for stoichiometric activating agents, would be highly desirable. The catalytic dehydration of hexanoic acid to ketenes has been demonstrated and could be a potential route for derivatization. researchgate.net

| Functional Group | Transformation | Novel Catalytic Approaches |

| Nitro Group | Reduction to Amine | Photocatalysis (homogeneous and heterogeneous), Tandem catalysis for one-pot transformations. |

| Carboxylic Acid | Derivatization (e.g., amidation, esterification) | Catalytic dehydration to ketenes, direct catalytic conversions. |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is paramount for the rational design of improved catalysts and processes. Future research will increasingly rely on a synergistic approach that combines experimental studies with computational modeling to unravel the intricacies of reactions involving this compound and its precursors.

For the enzymatic resolution processes, computational tools like molecular docking and molecular dynamics simulations can provide valuable insights into enzyme-substrate interactions. nih.gov This understanding can guide protein engineering efforts to develop mutant enzymes with enhanced activity, selectivity, or stability. researchgate.netucdavis.edueuropa.eu In silico screening of enzyme libraries is becoming a powerful tool to accelerate the discovery of novel biocatalysts. researchgate.neteuropa.eu

In the realm of organocatalysis, Density Functional Theory (DFT) calculations can be employed to elucidate the transition states of key steps, such as the Michael addition, providing a rationale for the observed stereoselectivity. beilstein-journals.org Such computational studies can aid in the design of new catalysts with improved performance. beilstein-journals.org Furthermore, theoretical studies on the reaction kinetics and mechanisms of nitro compounds can provide a fundamental understanding of their reactivity, guiding the development of new synthetic methodologies. rsc.orgacs.org Quantum mechanics and transition state theory can be applied to model reaction pathways and predict reaction rates, offering a powerful complement to experimental investigations. hi.ismercuryconsortium.orgfiveable.me

Expanding Applications Beyond Current Industrial Relevance

While this compound is currently valued as a Pregabalin intermediate, its unique chemical structure suggests potential for broader applications. Future research should explore the derivatization of this molecule and the biological evaluation of the resulting compounds.

The nitro group is a known pharmacophore and is present in a variety of bioactive molecules with antimicrobial, anti-inflammatory, and other therapeutic properties. nih.govmdpi.com It is conceivable that this compound and its derivatives could exhibit interesting biological activities. For instance, other β-nitro substituted carboxylic acid esters have shown cytotoxic activity against cancer cell lines. nih.gov A systematic investigation into the pharmacological properties of this compound and its analogs is a promising area for future research.

Furthermore, the core structure of this compound could serve as a scaffold for the synthesis of novel GABA (γ-aminobutyric acid) analogs. researchgate.netmdpi.comnih.gov By modifying the functional groups and stereochemistry, it may be possible to develop new compounds with tailored activities at GABA receptors, potentially leading to new treatments for neurological and psychiatric disorders. nih.gov The synthesis and screening of a library of derivatives could uncover new lead compounds for drug discovery.

Q & A

Q. Intermediate

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns). Reference data from analogous compounds can guide method development .

- X-ray Crystallography : Definitive for absolute configuration but requires high-quality crystals.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce diastereomeric splitting in proton signals.

Table 2 : Comparison of Analytical Techniques

| Method | Sensitivity | Time Required | Sample Requirement |

|---|---|---|---|

| Chiral HPLC | High | Moderate | 0.1–1 mg |

| X-ray Crystallography | Very High | High | Single crystal |

| NMR with Shift Reagents | Moderate | Low | 5–10 mg |

How does the nitromethyl group influence the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced

The electron-withdrawing nitro group enhances acidity of adjacent protons and stabilizes carbanion intermediates. Key reactions include:

- Nucleophilic Substitution : The α-carbon to nitro is susceptible to nucleophilic attack (e.g., amine substitution).

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling downstream derivatization .

Mechanistic Insight : Computational studies (DFT) can model transition states for nitro group participation in reactions, aiding in predicting regioselectivity.

What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Q. Advanced

- Functional Group Modification : Replace the nitro group with cyano or carbonyl groups to assess electronic effects.

- Esterification : Convert the carboxylic acid to methyl esters for improved membrane permeability in biological assays.

- Substitution at Methyl Branch : Introduce halogens or aryl groups to explore steric effects .

Q. Example Protocol :

Reductive Amination : Reduce nitro to amine, then react with aldehydes to form imine derivatives.

Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores.

How can computational methods enhance understanding of this compound’s stereoelectronic properties?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide inhibitor design.

- TDDFT for UV-Vis Spectra : Predict absorption maxima for nitro group characterization.

Case Study : DFT studies on analogous nitroalkanes reveal stabilization of transition states via hyperconjugation, applicable to reaction pathway optimization .

What are the best practices for resolving contradictory data in reaction optimization studies?

Q. Intermediate

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature).

- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation.

- Cross-Validation : Compare results with independent methods (e.g., LC-MS vs. NMR) to confirm product identity .

Example : Discrepancies in nitro group stability under acidic conditions can be resolved by pH-controlled kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.